molecular formula C23H32N4O8 B165364 [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate CAS No. 137057-43-3

[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate

Cat. No. B165364
M. Wt: 492.5 g/mol
InChI Key: RLXWNXSONLCZDP-PRLVQNESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, also known as BuMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BuMA is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body.

Mechanism Of Action

The mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is not fully understood, but it is believed to involve the activation of adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including the regulation of blood flow, inflammation, and apoptosis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is believed to activate the A2A adenosine receptor, which has been shown to have anti-inflammatory and anti-cancer effects.

Biochemical And Physiological Effects

[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have various biochemical and physiological effects in the body. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, such as ribonucleotide reductase and thymidylate synthase. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.
In addition to its anti-cancer effects, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to have cardiovascular effects. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to reduce blood pressure in hypertensive animal models.

Advantages And Limitations For Lab Experiments

[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has several advantages for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a potent inhibitor of cancer cell proliferation, making it a valuable tool for studying cancer biology. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a selective activator of the A2A adenosine receptor, making it a valuable tool for studying adenosine receptor signaling.
However, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate also has some limitations for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex molecule that requires expertise in organic chemistry for synthesis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research. One area of research is the development of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate derivatives with improved pharmacological properties. Another area of research is the identification of new therapeutic applications for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, such as in the treatment of autoimmune diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate and its potential applications in cancer and cardiovascular diseases.
Conclusion:
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, or [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have anti-cancer and cardiovascular effects, and has potential applications in the treatment of various diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research is an exciting area of research with many future directions.

Synthesis Methods

[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate involves the protection of the hydroxyl group of adenosine with butanoyl chloride, followed by the protection of the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride. The resulting intermediate is then treated with butyric anhydride to form [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is in the treatment of cancer. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been studied for its potential applications in cardiovascular diseases, such as ischemic heart disease and hypertension. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases.

properties

CAS RN

137057-43-3

Product Name

[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate

Molecular Formula

C23H32N4O8

Molecular Weight

492.5 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate

InChI

InChI=1S/C23H32N4O8/c1-5-8-15(28)32-11-14-19(34-16(29)9-6-2)20(35-17(30)10-7-3)23(33-14)27-13-26-18-21(27)24-12-25-22(18)31-4/h12-14,19-20,23H,5-11H2,1-4H3/t14-,19-,20+,23-/m1/s1

InChI Key

RLXWNXSONLCZDP-PRLVQNESSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC

SMILES

CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC

Canonical SMILES

CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC

Origin of Product

United States

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